molecular formula C21H19NO4 B2794932 2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one CAS No. 938031-05-1

2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2794932
CAS RN: 938031-05-1
M. Wt: 349.386
InChI Key: ZCZXTYCZCKBFDI-UHFFFAOYSA-N
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Description

The compound “2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one” is a complex organic molecule that contains several functional groups. It has a chromene core, which is a common structure in many natural products and pharmaceutical agents . The p-tolyl group is a derivative of toluene, where a hydrogen atom has been removed from the ring carbon atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The chromene core would consist of a fused six-membered benzene ring and a three-membered heterocyclic ring . The p-tolyl group would be attached to the chromene core .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Chromenes are known to participate in a variety of chemical reactions . The p-tolyl group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the chromene core and the p-tolyl group might influence properties like polarity, solubility, and stability .

Scientific Research Applications

Kinase Inhibitors Synthesis

The compound has been utilized as a starting material in the synthesis of various derivatives, such as substituted 7H-furo[3,2-g]chromen-7-one and furo[3,2-g]chromeno[2,3-c]pyrazole derivatives. These derivatives have been tested and found effective as EGFR and VEGFR-2 kinase inhibitors, indicating potential applications in cancer therapy or other diseases where these kinases are key targets (Amr et al., 2017).

Synthesis of Biologically Intriguing Structures

A direct synthesis method involving this compound has been developed, producing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones. These structures are biologically significant and may have broad applications in biomedical programs. The synthesis process involves sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013).

Quantum Studies and Thermodynamic Properties

Research has been conducted on the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), derived from similar furochromene structures. This study involved spectral analysis, quantum studies, and evaluation of thermodynamic and nonlinear optical (NLO) properties. This indicates the compound's potential in various fields, including materials science and drug design (Halim & Ibrahim, 2022).

Structural Analysis

Structural analysis and crystallography studies have been conducted on similar compounds, providing insights into their molecular geometry, stability, and potential interactions in biological systems. These studies offer a deeper understanding of the compound's potential applications in fields like drug design and materials science (Wang et al., 2005).

properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-methylphenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-7-9-14(10-8-13)17-18-19(26-20(17)22-11-12-24-2)15-5-3-4-6-16(15)25-21(18)23/h3-10,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXTYCZCKBFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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